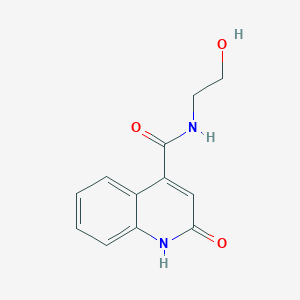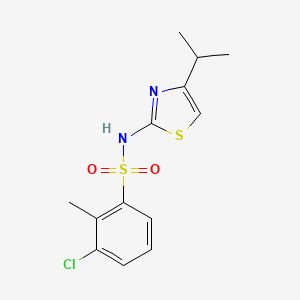
2,4-Dimethoxy-3-carbethoxyquinoline
Vue d'ensemble
Description
2,4-Dimethoxy-3-carbethoxyquinoline is a quinoline derivative with significant potential in various scientific fields. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound, with its unique structure, offers a range of possibilities for research and industrial applications.
Méthodes De Préparation
The synthesis of 2,4-Dimethoxy-3-carbethoxyquinoline typically involves the Friedländer condensation reaction. This reaction is performed using 2-aminoacetophenone and ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid . The reaction is carried out at room temperature in various solvents such as methanol, ether, acetonitrile, and dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
Analyse Des Réactions Chimiques
2,4-Dimethoxy-3-carbethoxyquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride or potassium tert-butoxide.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions using boron reagents and palladium catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction may produce various quinoline alcohols.
Applications De Recherche Scientifique
2,4-Dimethoxy-3-carbethoxyquinoline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,4-Dimethoxy-3-carbethoxyquinoline involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to interact with enzymes, receptors, and other proteins, leading to their biological effects . The specific pathways and targets depend on the particular application and the modifications made to the quinoline scaffold.
Comparaison Avec Des Composés Similaires
2,4-Dimethoxy-3-carbethoxyquinoline can be compared with other quinoline derivatives such as:
Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate: This compound is used as a versatile building block in organic synthesis.
Ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate: Known for its antitrypanosomal activity.
Ethyl 2,4-dimethylquinoline-3-carboxylate: Synthesized using similar methods and studied for its medicinal significance.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C14H15NO4 |
|---|---|
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
ethyl 2,4-dimethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-4-19-14(16)11-12(17-2)9-7-5-6-8-10(9)15-13(11)18-3/h5-8H,4H2,1-3H3 |
Clé InChI |
MQSRIZPXSLOTND-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1OC)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[N-(2,4,6-trifluorophenyl)sulfamoyl] acetic acid](/img/structure/B8361334.png)












